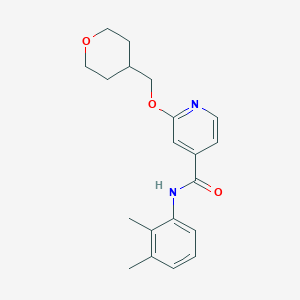

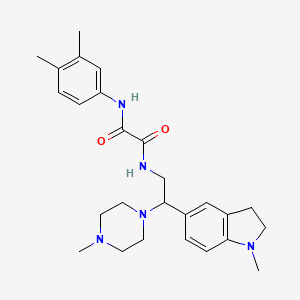

![molecular formula C22H13ClFN3 B2420525 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-24-4](/img/structure/B2420525.png)

3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

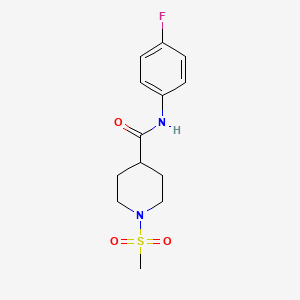

The compound “3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The pyrazoloquinoline core is substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a 4-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and quinoline) and a heterocyclic ring (pyrazole). The chlorine and fluorine substituents would be expected to have an impact on the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions. Additionally, the pyrazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine and fluorine atoms could increase the compound’s polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Luminescent Molecular Sensors

The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, a related compound, showcases its utility as a building block for constructing brightly fluorescent molecular sensors. These sensors, developed through facile synthetic procedures, are notable for their strong analyte-induced fluorescence enhancement and bright ratiometric dual emission, making them ideal for metal ion recognition applications. The integration of this chromophore into fluorophore-spacer-receptor systems and its employment as fluoroionophores operating via intramolecular charge transfer highlight its versatility and potential in creating sensitive and selective sensing mechanisms (Rurack et al., 2002).

Optical and Fluorescence Properties

The optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, including derivatives closely related to 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied. These studies reveal significant shifts in optical absorption and fluorescence bands depending on the solvent polarity, offering insights into their potential luminescent or electroluminescent applications. The solvent-dependent light emission in the green-yellow range of the visible spectrum suggests these dyes' adaptability for diverse applications in material sciences and optoelectronics (Danel et al., 2010).

Corrosion Inhibition

Quinoxaline derivatives, sharing structural similarities with the compound , have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. The study of these derivatives, including their electrochemical and computational analysis, showcases their high efficiency in corrosion inhibition, acting as mixed-type inhibitors. This application underscores the compound's potential in industrial applications, particularly in protecting metal surfaces against corrosion, thereby extending their lifespan and maintaining their integrity (Saraswat & Yadav, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOKAZBRCCGWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

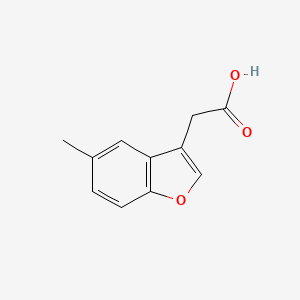

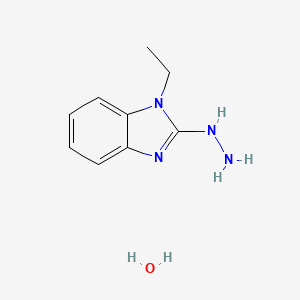

![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)

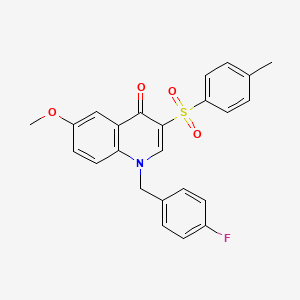

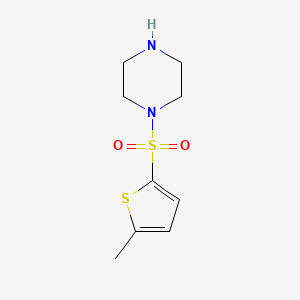

![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)

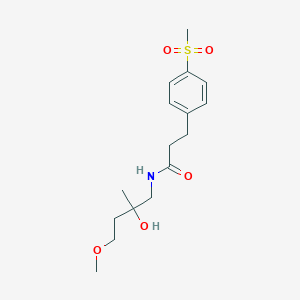

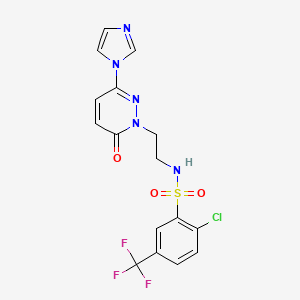

![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)

![1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2420450.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2420464.png)